3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine
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Overview
Description
3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines These compounds are known for their unique structural features, which include a fused ring system combining a cyclopentane ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups onto the pyridine ring.
Scientific Research Applications
3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the methoxy group, which can influence its reactivity and biological activity.
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid:
Uniqueness
3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to its non-methoxy analogs. This structural feature also contributes to its potential as a versatile intermediate in organic synthesis and its varied biological activities.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C9H11NO/c1-11-8-5-7-3-2-4-9(7)10-6-8/h5-6H,2-4H2,1H3 |
InChI Key |
KKGGBHSFZSUKMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2)N=C1 |
Origin of Product |
United States |
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